Methyl 5,6,7,8-Tetrahydronaphthalene-1-carboxylate is a synthetic organic compound belonging to the class of esters. It serves as a crucial intermediate in the synthesis of various complex organic molecules, particularly those with biological significance. [] This compound has garnered attention in research due to its potential as a building block for natural products and pharmaceutical agents. []
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a chemical compound with significant applications in scientific research and pharmaceutical synthesis. It is primarily recognized as a precursor in the synthesis of Palonosetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The compound is characterized by its unique molecular structure, which contributes to its reactivity and functional properties.
This compound is cataloged under the Chemical Abstracts Service number 66193-59-7 and has been studied extensively in various chemical and pharmaceutical contexts. It can be sourced from multiple chemical suppliers and databases, including BenchChem and PubChem, which provide comprehensive data on its properties and applications.
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate belongs to the class of carboxylate esters. Its structure includes a naphthalene core with a carboxylate functional group, making it part of the larger family of naphthalene derivatives. This classification is essential for understanding its chemical behavior and potential applications.
The synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol. This reaction is generally facilitated by a strong acid catalyst such as sulfuric acid to enhance the reaction rate and yield.
The molecular formula of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is . The InChI key for this compound is SBFXBOWHTPTFTK-UHFFFAOYSA-N. Its structure includes a naphthalene ring system with a carboxylate ester substituent at one position.
InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3
This molecular structure contributes to its unique chemical properties and reactivity patterns.
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent selection (e.g., ethanol or dichloromethane) to optimize yields and selectivity toward desired products.
As a precursor to Palonosetron, Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate plays a crucial role in blocking serotonin receptors:
The boiling point of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is approximately at , with a density around .
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate exhibits moderate stability under standard conditions but may react under strong acidic or basic environments.
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate has several notable scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4